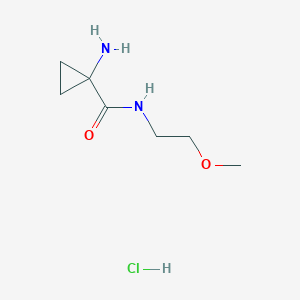

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2 and a molecular weight of 194.66 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride typically involves the reaction of cyclopropane-1-carboxamide with 2-methoxyethylamine under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated by precipitation or crystallization.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale crystallization techniques are often employed to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

While the search results do not provide specific case studies or comprehensive data tables for "1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride," they do offer insights into its properties, related compounds, and potential applications.

Chemical Information

this compound is an organic compound with the molecular formula C7H15ClN2O2 and a molecular weight of 194.66 . It is also identified by the PubChem CID 121553273 .

** life science products**

this compound is one of numerous organic compounds composing American Elements's comprehensive catalog of life science products .

Potential Applications

While direct applications of this compound are not detailed in the search results, related research suggests potential uses in:

- Pharmaceuticals: Cyclopropane derivatives are present in kinase inhibitor and modulator compounds for treating diseases, particularly cancers . These compounds can modulate kinase activity of VEGFR-2 (KDR), c-MET, FLT-3c-KIT, PDGFRα, PDGFRβ, and c-FMS kinase . Kinases are implicated in diseases such as cancer, rheumatoid arthritis, atherosclerosis, and retinopathies .

- Antidepressants: Cyclopropane rings have been used as replacements for metabolically unstable acetylene bonds in α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists, resulting in compounds with antidepressant-like efficacy .

- Treatment of cancers and other diseases: Compounds of the present invention find utility in the treatment of mammalian cancers, hyperproliferative diseases, metabolic diseases, neurodegenerative diseases, or diseases characterized by angiogenesis .

Cyclopropane Derivatives in Drug Discovery

Mécanisme D'action

The mechanism by which 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved are determined through detailed biochemical and pharmacological studies.

Comparaison Avec Des Composés Similaires

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

1-amino-N-(2-ethoxyethyl)cyclopropane-1-carboxamide hydrochloride

1-amino-N-(2-propoxyethyl)cyclopropane-1-carboxamide hydrochloride

1-amino-N-(2-butoxyethyl)cyclopropane-1-carboxamide hydrochloride

These compounds differ in the alkyl chain length of the methoxyethyl group, which can affect their chemical properties and biological activities.

Activité Biologique

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to synthesize existing knowledge on its biological effects, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropane ring, which is significant for its biological activity. The presence of the methoxyethyl group and the carboxamide moiety contributes to its solubility and interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological properties.

Antidepressant Effects

Research indicates that compounds with similar structures to this compound exhibit partial agonistic activity at nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in mood regulation and cognitive functions. Studies have shown that modifications in the cyclopropane side chain can enhance selectivity for specific nAChR subtypes, potentially leading to reduced side effects associated with antidepressants .

Anti-inflammatory Properties

Compounds related to this compound have demonstrated notable anti-inflammatory activities. In vitro assays using murine macrophage cell lines (RAW 264.7) revealed that these compounds can inhibit nitric oxide (NO) production, a key mediator in inflammatory responses. For instance, certain derivatives showed IC50 values comparable to established anti-inflammatory agents like curcumin .

The mechanisms underlying the biological activities of this compound involve modulation of neurotransmitter systems and inflammatory pathways. The interaction with nAChRs suggests a role in neurotransmission modulation, while the inhibition of NO production points to potential effects on inflammatory signaling pathways.

Study on Antidepressant Activity

A study evaluated the antidepressant-like effects of a series of cyclopropane derivatives in the mouse forced swim test. The results indicated that specific modifications to the cyclopropane structure led to enhanced efficacy, supporting the hypothesis that these compounds could serve as lead candidates for novel antidepressants .

Evaluation of Anti-inflammatory Activity

In another study, various analogs were tested for their ability to inhibit NO production in LPS/IFN-induced macrophages. The findings showed that certain structural features significantly influenced their anti-inflammatory potency, highlighting the importance of SAR in drug design .

Data Tables

Propriétés

IUPAC Name |

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-11-5-4-9-6(10)7(8)2-3-7;/h2-5,8H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXSAQCTFCRNDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1(CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.